molecular formula C11H13ClOS B13541352 1-((4-Chlorophenyl)thio)pentan-2-one CAS No. 51828-55-8

1-((4-Chlorophenyl)thio)pentan-2-one

Cat. No.: B13541352
CAS No.: 51828-55-8
M. Wt: 228.74 g/mol
InChI Key: WZSMEJHDLYQNDN-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)thio)pentan-2-one is a chemical compound offered for research and development purposes. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Chemical Profile: Based on its structure and similar (chlorophenyl)thio alkylone compounds , this molecule is characterized by a propan-2-one chain linked to a 4-chlorophenyl group via a thioether bridge. This structural motif is common in synthetic organic chemistry, particularly in the development of novel chemical entities for pharmaceutical and material science research. Research Applications: While the specific applications for this compound are not documented, structurally similar compounds are primarily used in chemical synthesis. Researchers may employ it as a key intermediate or building block for constructing more complex molecules. Potential research areas include method development in organic synthesis and the exploration of structure-activity relationships in medicinal chemistry. Handling and Safety: As with many synthetic organics, safe handling procedures are essential. While the exact hazard profile for this specific compound is not fully defined, analogous substances can cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51828-55-8

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13ClOS/c1-2-3-10(13)8-14-11-6-4-9(12)5-7-11/h4-7H,2-3,8H2,1H3

InChI Key

WZSMEJHDLYQNDN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CSC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 1 4 Chlorophenyl Thio Pentan 2 One and Its Precursors

Advanced Synthetic Routes to the Core 1-((4-Chlorophenyl)thio)pentan-2-one Structure

The formation of the thioether linkage at the α-position to the ketone carbonyl is the central transformation in the synthesis of this compound. This can be achieved through several reliable methods, including direct thiolation of ketone precursors, pathways involving disulfide reagents, and base-catalyzed nucleophilic substitutions.

Thiolation Reactions of Ketone Precursors

A primary and efficient method for synthesizing α-keto sulfides is the direct S-alkylation of a thiol with an α-halo ketone. wikipedia.orgnih.gov In this approach, 4-chlorothiophenol (B41493) acts as the sulfur nucleophile, and a functionalized pentanone, typically an α-halopentanone like 1-chloro- or 1-bromopentan-2-one (B1336446), serves as the electrophile.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The thiol is typically deprotonated by a base to form the more potent nucleophile, the thiolate anion. This anion then attacks the α-carbon of the haloketone, displacing the halide and forming the desired carbon-sulfur bond. chemistrysteps.com The reactivity of α-halo ketones in such reactions is enhanced due to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

Disulfane-Mediated Reaction Pathways

An alternative to using thiols directly involves the use of diaryl disulfides, such as bis(4-chlorophenyl) disulfide, as the sulfur source. This method, known as α-sulfenylation, typically involves the reaction of a ketone enolate with the disulfide. nih.gov

The process begins with the deprotonation of a pentanone precursor (e.g., pentan-2-one) at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to generate a regiochemically defined enolate. youtube.com This enolate then acts as a nucleophile, attacking one of the sulfur atoms of the bis(4-chlorophenyl) disulfide. This attack cleaves the sulfur-sulfur bond, resulting in the formation of the α-thio ketone and a 4-chlorothiolate anion as a byproduct. This method is particularly useful for controlling the regioselectivity of the sulfenylation when the ketone has multiple α-protons. nih.gov Recent advancements have also explored electrochemical conditions for the sulfenylation of enol acetates with thiols, avoiding the need for chemical oxidants or catalysts. nih.gov

Base-Catalyzed Approaches in Target Molecule Synthesis

Base catalysis is fundamental to the most common synthetic routes for this compound. In the context of the thiolation of α-halo ketones, the base plays a crucial role in deprotonating the 4-chlorothiophenol. Thiols are significantly more acidic than alcohols, and thus can be almost completely converted to their conjugate base, the thiolate, using a common base like sodium hydroxide (B78521). chemistrysteps.com This generated thiolate is a much stronger nucleophile than the neutral thiol, enabling an efficient SN2 reaction with the α-halopentanone precursor.

Similarly, in disulfane-mediated pathways, a base is required to generate the ketone enolate. The choice of base can influence the regioselectivity of the reaction, with bulky bases like LDA favoring the formation of the kinetic enolate (from the less substituted α-carbon), while smaller bases under thermodynamic control may favor the more substituted enolate. youtube.com In thia-Michael additions, where a thiol adds to an α,β-unsaturated ketone, the reaction is also typically base-catalyzed to generate the reactive thiolate anion for the conjugate addition. nih.govmdpi.com

Preparation of Key Starting Materials and Intermediates

The successful synthesis of the target molecule is contingent upon the availability and purity of its precursors. The two primary components are a 4-chlorothiophenol derivative and a suitably functionalized pentanone.

Synthesis of 4-Chlorothiophenol Derivatives

4-Chlorothiophenol is a critical intermediate, and its synthesis has been approached through various methods, most commonly involving the reduction of sulfur-containing derivatives of chlorobenzene. guidechem.com

One prevalent industrial method starts with chlorobenzene, which undergoes chlorosulfonation with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride. guidechem.comprepchem.com This sulfonyl chloride can then be reduced to 4-chlorothiophenol using various reducing agents. Common methods include reduction with zinc dust in an acidic medium or with sodium borohydride (B1222165). guidechem.comjustia.com However, these methods can have drawbacks, such as the use of large amounts of acid or expensive reagents. guidechem.com

An alternative high-yield process involves the conversion of sodium p-chlorobenzenesulfonate to the corresponding sulfonyl chloride using thionyl chloride, followed by reduction with iron powder and sulfuric acid. guidechem.com Another route involves the reduction of 4-chlorobenzenesulfonyl chloride to its corresponding disulfide, 4,4'-dichlorodiphenyl disulfide, which is then cleaved to the thiophenol. justia.com

Summary of Selected Synthetic Routes to 4-Chlorothiophenol
Starting MaterialKey ReagentsReported YieldReference
Sodium p-chlorobenzenesulfonate1. Thionyl chloride 2. Iron powder, Sulfuric acid87.2% guidechem.com
4-Chlorobenzenesulfonyl chlorideSodium borohydride~40% (mixture with disulfide) justia.com
Chlorobenzene1. Chlorosulfonic acid 2. Reduction (e.g., Zn/H+)Variable guidechem.com

Functionalized Pentanone Precursors

The choice of the pentanone precursor is dictated by the chosen synthetic route. For direct thiolation via SN2 reaction, an α-haloketone such as 1-chloro- or 1-bromopentan-2-one is the ideal electrophile. These precursors can be synthesized via the α-halogenation of pentan-2-one. youtube.com The reaction can be performed under acidic or basic conditions using a halogen source like Br₂ or Cl₂. Acid-catalyzed halogenation typically results in monosubstitution, as the introduction of the electron-withdrawing halogen deactivates the resulting enol towards further reaction. youtube.com

For pathways involving Michael addition, an α,β-unsaturated ketone like pent-1-en-2-one would be the required precursor. The base-catalyzed addition of 4-chlorothiophenol to this substrate would yield the target molecule. srce.hrresearchgate.net For syntheses proceeding through an enolate reaction with a disulfide, the precursor is simply pentan-2-one itself, which is deprotonated to form the reactive nucleophile. youtube.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of this compound, a model α-arylthio ketone, is highly dependent on the careful optimization of reaction parameters. Achieving high yields and purity necessitates a systematic approach to refining the synthetic methodology, focusing on key variables that influence reaction kinetics and equilibrium. Strategic adjustments to the reaction environment, including the choice of solvent, operating temperature, and the molar ratios of reactants, are crucial for minimizing side-product formation and maximizing the efficiency of the desired transformation.

Solvent Effects in Synthetic Transformations

The nature of the solvent can profoundly affect the nucleophilicity of the thiolate anion. In SN2 reactions, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, or N,N-dimethylformamide (DMF) are often favored. libretexts.orgnih.gov These solvents can effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the thiolate salt, leaving the thiolate anion relatively "bare" and thus more nucleophilic and reactive. libretexts.orgwfu.edu In contrast, polar protic solvents like water, methanol (B129727), or ethanol (B145695) can form hydrogen bonds with the anionic nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity, which can slow down the reaction rate. wfu.edukhanacademy.org

However, practical and environmental considerations have led to the exploration of a wide range of solvents. For instance, the synthesis of related α-organylthio ketones has been successfully carried out in less polar solvents like toluene (B28343) at elevated temperatures. nih.govbeilstein-journals.org Furthermore, green chemistry initiatives have promoted the use of water as a reaction medium, which, despite being a protic solvent, can be effective, especially when coupled with appropriate bases or phase-transfer catalysts. jmaterenvironsci.comprepchem.com The selection of an optimal solvent is therefore a balance between maximizing nucleophile reactivity, ensuring sufficient solubility of reactants, and considering the environmental impact of the process. researchgate.netscielo.br

SolventSolvent TypeRelative Reaction RateObserved Yield (%)Notes
AcetonitrilePolar AproticHigh85-95%Often provides a good balance of solubility and reactivity. researchgate.net
TolueneNonpolarModerate70-85%Requires higher temperatures to achieve reasonable rates. nih.gov
EthanolPolar ProticLow-Moderate60-75%Solvates the nucleophile, reducing its reactivity. researchgate.net
WaterPolar ProticLow50-70%A green solvent choice; may require a catalyst. jmaterenvironsci.comprepchem.com
N,N-Dimethylformamide (DMF)Polar AproticVery High~90%Excellent solvent but can be difficult to remove. researchgate.net

Temperature and Stoichiometry Considerations

Alongside the solvent, reaction temperature and reactant stoichiometry are critical parameters that must be precisely controlled to enhance the yield and purity of this compound.

Stoichiometry: The molar ratio of the reactants—typically 4-chlorothiophenol, an α-substituted pentanone (like 1-chloro- or 1-bromopentan-2-one), and a base—is fundamental to the success of the synthesis. The base, such as sodium hydroxide or potassium carbonate, is used in at least a stoichiometric amount to deprotonate the thiol and generate the reactive thiolate nucleophile. Using a slight excess of the base can help ensure complete deprotonation and drive the reaction forward. However, the concentration of the base can be a crucial factor in reaction selectivity. In some systems, varying the equivalents of the base can selectively lead to different products. nih.govbeilstein-journals.org Similarly, the ratio between the thiolate and the ketone substrate must be optimized. A 1:1 ratio is theoretically sufficient, but a slight excess of one reagent may be used to ensure the complete consumption of a more valuable starting material.

Temperature (°C)Thiol:Ketone:Base RatioReaction Time (h)Yield (%)Notes
251:1:1.12465%Slow reaction rate at ambient temperature.
601:1:1.1888%Increased rate with moderate heat.
1001:1:1.1392%Rapid reaction, optimal for many solvent systems. nih.gov
1201:1:1.1385%Potential for slight product decomposition or side reactions.
1001:1.2:1.1394%Slight excess of ketone consumes the thiol completely.
1001:1:2.0391%Excess base may increase risk of side reactions but ensures thiol activation. nih.gov

Green Chemistry Principles in the Synthesis of Thio-Ketones

The application of green chemistry principles to the synthesis of thio-ketones, including this compound, aims to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

A primary focus is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water has been successfully employed as a medium for the S-alkylation of thiols, offering significant environmental and safety benefits. jmaterenvironsci.cominteresjournals.org Acetonitrile is also considered a greener option compared to solvents like dichloromethane (B109758) or benzene (B151609). scielo.br In some cases, reactions can be performed under solvent-free conditions, often with microwave assistance, which dramatically reduces waste and reaction times. organic-chemistry.orgnih.gov

Improving atom economy is another core principle. Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The direct nucleophilic substitution reaction to form the α-arylthio ketone is inherently more atom-economical than multi-step strategies that may require the use of protecting groups.

The use of safer reagents is also a key consideration. Thiols are known for their foul odors and potential toxicity. Green methodologies explore the use of alternative, more stable, and less odorous thiolating agents, such as sodium S-organyl sulfurothioates (Bunte salts), which serve as effective thiol precursors under basic conditions. nih.govbeilstein-journals.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 Chlorophenyl Thio Pentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 1-((4-chlorophenyl)thio)pentan-2-one in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-chlorophenyl group are anticipated to appear as a pair of doublets in the range of δ 7.2-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons adjacent to the sulfur atom (SCH₂) are expected to resonate as a singlet at approximately δ 3.6-3.8 ppm. The methylene group of the pentanoyl chain (CH₂CH₂CH₃) will likely appear as a sextet around δ 1.5-1.7 ppm, while the terminal methyl group (CH₂CH₃) should present as a triplet at approximately δ 0.9-1.0 ppm. The methylene protons adjacent to the carbonyl group (C(O)CH₂) are predicted to be a triplet in the range of δ 2.5-2.7 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (ortho to Cl)~7.3d~8.5
Aromatic (ortho to S)~7.2d~8.5
SCH₂~3.7s-
C(O)CH₂~2.6t~7.4
CH₂CH₃~1.6sext~7.4
CH₃~0.9t~7.4

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal, appearing around δ 207 ppm. The carbons of the 4-chlorophenyl ring will resonate in the aromatic region (δ 128-145 ppm), with the carbon attached to the sulfur atom being the most deshielded. The methylene carbon adjacent to the sulfur (SCH₂) is predicted to be around δ 45 ppm. The carbons of the pentanoyl chain will have characteristic shifts, with the methylene carbon alpha to the carbonyl (C(O)CH₂) at approximately δ 40 ppm, the subsequent methylene carbon (CH₂CH₃) at around δ 17 ppm, and the terminal methyl carbon (CH₃) at approximately δ 13 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~207
Aromatic (C-S)~144
Aromatic (C-Cl)~133
Aromatic (CH ortho to S)~129.5
Aromatic (CH ortho to Cl)~129
SCH₂~45
C(O)CH₂~40
CH₂CH₃~17
CH₃~13

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in unequivocally assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the pentanoyl chain. An HSQC spectrum would link each proton to its directly attached carbon atom.

While the primary structure is a ketone, the potential for keto-enol tautomerism exists. Advanced NMR techniques could be employed to investigate the presence of the enol tautomer. In the solid state, conformational polymorphism could be studied using solid-state NMR (ssNMR), which provides insights into the molecular packing and conformation in the crystalline form.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. The calculated exact mass for the molecular ion [M]⁺ of C₁₁H₁₃ClOS is 228.0427. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition. The isotopic pattern of the molecular ion would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom (with its ³²S, ³³S, and ³⁴S isotopes).

Molecular FormulaCalculated Exact Mass [M]⁺Expected Isotopic Pattern Features
C₁₁H₁₃ClOS228.0427Presence of [M+2]⁺ peak due to ³⁷Cl and ³⁴S isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis and Electronic Transitions

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The most prominent absorption band in the IR spectrum of this compound is expected to be the strong carbonyl (C=O) stretch, appearing in the range of 1710-1725 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 4-chlorophenylthio moiety is expected to give rise to characteristic absorption bands in the UV region. A π → π* transition of the aromatic ring is anticipated around 250-260 nm. The n → π* transition of the carbonyl group, which is typically weak, would be expected at a longer wavelength, likely above 300 nm.

Spectroscopic TechniqueFunctional Group/TransitionPredicted Absorption Range
IRC=O (ketone)1710-1725 cm⁻¹
IRAromatic C=C1450-1600 cm⁻¹
IRAromatic C-H>3000 cm⁻¹
UV-Visπ → π* (aromatic)~250-260 nm
UV-Visn → π* (carbonyl)>300 nm

X-ray Crystallography for Solid-State Molecular Architecture (if applicable from the literature for this compound or highly analogous structures)

Should single crystals of this compound be obtainable, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as C-H···O or C-H···π interactions, could be elucidated. While no crystal structure for this specific compound is currently reported, analysis of highly analogous structures would be informative for predicting its solid-state behavior.

Chemical Reactivity and Transformation Studies of 1 4 Chlorophenyl Thio Pentan 2 One

Oxidation Reactions of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom in the thioether group of 1-((4-chlorophenyl)thio)pentan-2-one is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation is a common and important reaction for organosulfur compounds. nih.gov The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule.

A variety of oxidizing agents can be employed for this purpose, ranging from stoichiometric reagents like hydrogen peroxide and peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) to catalytic systems. masterorganicchemistry.com The choice of oxidant and reaction conditions allows for control over the extent of oxidation, enabling the selective formation of either the sulfoxide or the sulfone.

Regioselectivity and Stereoselectivity in Oxidation Processes

The oxidation of the thioether in this compound is inherently regioselective, as the sulfur atom is the most readily oxidized site in the molecule under typical conditions. The adjacent ketone and the aromatic ring are less susceptible to oxidation by common reagents used for thioether oxidation.

When the thioether is oxidized to the sulfoxide, a new stereocenter is created at the sulfur atom. The stereoselectivity of this process, leading to a potential excess of one enantiomer of the sulfoxide, is a key consideration in asymmetric synthesis. The stereochemical outcome of the oxidation of γ-ketothiols can be influenced by steric factors within the molecule, which may direct the oxidant to one face of the sulfur atom preferentially. nih.gov For α-keto thioethers, the proximity of the carbonyl group can also play a role in directing the approaching oxidant, potentially leading to diastereoselective outcomes if another stereocenter is present in the molecule.

Catalytic Oxidation Methods

Catalytic methods for the oxidation of thioethers are often preferred due to their efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. A variety of metal and non-metal-based catalysts have been developed for this transformation.

Metal-based catalysts, such as those involving titanium, vanadium, and manganese, are effective in promoting the oxidation of thioethers with oxidants like hydrogen peroxide. researchgate.net These catalysts can offer high selectivity for the formation of sulfoxides over sulfones by careful control of the reaction parameters. For instance, certain photocatalytic systems using aromatic ketones as sensitizers can selectively oxidize thioethers to sulfoxides. researchgate.net

Organocatalysis has also emerged as a powerful tool for the selective oxidation of thioethers. Chiral organocatalysts can be employed to achieve enantioselective oxidation of thioethers to chiral sulfoxides.

OxidantCatalyst/ConditionsPrimary ProductReference
Hydrogen PeroxideVanadium acetylacetonateSulfoxide/Sulfone nih.gov
m-CPBADichloromethane (B109758)Sulfoxide/Sulfone masterorganicchemistry.com
OxygenThioxanthone (photocatalyst)Sulfoxide researchgate.net

Reduction Reactions of the Ketone Functionality to Alcohols

The ketone carbonyl group in this compound can be reduced to a secondary alcohol, 1-((4-chlorophenyl)thio)pentan-2-ol. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.

Commonly used reducing agents for ketones include metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). commonorganicchemistry.comnumberanalytics.com Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol (B145695). commonorganicchemistry.comnumberanalytics.commasterorganicchemistry.com It readily reduces aldehydes and ketones while generally not affecting less reactive functional groups like esters or the thioether linkage under standard conditions. commonorganicchemistry.commasterorganicchemistry.com

Selective Reduction Strategies

Achieving selective reduction of the ketone in the presence of other potentially reducible functional groups is a key aspect of synthetic strategy. In the case of this compound, the thioether and the chlorophenyl group are generally stable to typical ketone-reducing conditions with NaBH4.

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a well-established method for the chemoselective 1,2-reduction of α,β-unsaturated ketones and can also be effective for the reduction of simple ketones. masterorganicchemistry.com For molecules with multiple carbonyl groups of differing reactivity, such as a ketone and a carboxylic acid, selective reduction can be achieved by activating the carboxylic acid as a mixed anhydride (B1165640) followed by reduction with sodium borohydride, leaving the ketone intact. nih.gov While not directly applicable to the title compound, this illustrates the principle of selective reduction through substrate modification.

Enzymatic reductions offer a high degree of chemo-, regio-, and stereoselectivity. Alcohol dehydrogenases, for example, can be used for the enantioselective reduction of ketones to chiral alcohols.

Reducing AgentSolventSelectivityReference
Sodium Borohydride (NaBH4)Methanol/EthanolReduces ketones and aldehydes commonorganicchemistry.comnumberanalytics.commasterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH4)Diethyl ether/THFReduces ketones, aldehydes, esters, amides masterorganicchemistry.com
NaBH4 / CeCl3 (Luche Reduction)MethanolSelective for ketones masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

The chlorine atom on the phenyl ring of this compound can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. However, aryl halides are generally unreactive towards nucleophilic substitution unless the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. nih.gov

A related intramolecular rearrangement that proceeds via a nucleophilic aromatic substitution mechanism is the Newman-Kwart rearrangement, where an O-aryl thiocarbamate rearranges to an S-aryl thiocarbamate at high temperatures. organic-chemistry.org This highlights the possibility of intramolecular nucleophilic attack on the aromatic ring by a sulfur-containing functionality under thermal conditions.

Cyclization and Rearrangement Reactions Involving the Pentanone Backbone

The pentanone backbone of this compound, being a γ-keto thioether, has the potential to undergo various cyclization and rearrangement reactions. These transformations can lead to the formation of new ring systems and functional group arrangements.

One notable rearrangement applicable to related structures is the Stevens rearrangement. For example, allylthioethers can undergo an aryne-induced commonorganicchemistry.comresearchgate.net Stevens rearrangement to yield highly functionalized β-keto allylthioethers. acs.org This type of sigmatropic rearrangement involves the migration of a group from sulfur to an adjacent carbon atom. While the specific substrate this compound does not possess the required allylic group for a classical Stevens rearrangement, related rearrangements could potentially be induced under appropriate conditions, such as the presence of a strong base or a carbene.

Intramolecular cyclization reactions are also a possibility. For instance, deprotonation of the carbon alpha to the ketone could be followed by an intramolecular nucleophilic attack on a suitable electrophilic site, if one were to be introduced into the molecule. The formation of five- or six-membered rings is generally favored in such cyclizations.

Investigation of Reaction Mechanisms and Intermediates

The chemical reactivity of this compound is largely dictated by the interplay between the ketone carbonyl group, the adjacent methylene (B1212753) group (α-carbon), and the electron-withdrawing nature of the (4-chlorophenyl)thio substituent. Investigations into the reaction mechanisms of analogous α-arylthio ketones provide a framework for understanding the probable transformations and transient species involved in the reactions of this compound. The primary mechanistic pathways revolve around the formation of key reactive intermediates, namely enolates and sulfonium (B1226848) ions.

A significant body of research on ketones demonstrates their ability to form enolate anions under basic conditions. masterorganicchemistry.comlumenlearning.com The protons on the α-carbon of this compound are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the sulfur atom. Deprotonation of this α-carbon by a base leads to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com This enolate is an ambident nucleophile, capable of reacting with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with soft electrophiles, such as alkyl halides, typically occur at the carbon, leading to α-alkylation. lumenlearning.com

The general mechanism for base-catalyzed enolate formation and subsequent reaction is a two-step process:

Enolate Formation: A base removes a proton from the carbon atom adjacent to the carbonyl group, forming a planar enolate ion where the negative charge is delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking an electrophile. libretexts.org In the context of an SN2 reaction, the enolate attacks the electrophilic carbon of an alkyl halide, displacing the leaving group and forming a new carbon-carbon bond. lumenlearning.com

Another potential area of reactivity involves the sulfur atom. The sulfide (B99878) moiety can be oxidized to a sulfoxide. α-Keto sulfoxides can undergo a Pummerer rearrangement in the presence of an activating agent like acetic anhydride. chem-station.comwikipedia.org This reaction involves the formation of a key electrophilic thial intermediate (a sulfonium ion). wikipedia.org While specific studies on this compound are not prevalent, the Pummerer rearrangement is a well-established transformation for sulfoxides, leading to α-acyloxythioethers. numberanalytics.com

Furthermore, α-sulfonium ketones can serve as intermediates in the synthesis of other α-heterosubstituted ketones. rsc.orgrsc.org These intermediates are typically generated by the reaction of an alkyne with an activated sulfoxide, followed by hydrolysis. rsc.orgrsc.org The sulfonium group can then be displaced by various nucleophiles.

The table below summarizes the plausible reaction mechanisms and key intermediates for this compound based on the known chemistry of α-arylthio ketones.

Reaction TypeKey IntermediateReagents/ConditionsExpected Transformation
α-Alkylation EnolateStrong base (e.g., LDA), Alkyl halideFormation of a new C-C bond at the α-carbon.
Aldol (B89426) Addition EnolateBase or Acid, Aldehyde/KetoneNucleophilic addition of the enolate to a carbonyl compound.
Pummerer Rearrangement Sulfonium Ion (Thial)Oxidation (to sulfoxide), Acetic AnhydrideRearrangement to form an α-acyloxythioether.

These proposed mechanisms provide a foundational understanding of the chemical behavior of this compound, highlighting the importance of the enolate and potential sulfonium intermediates in its chemical transformations.

Computational and Theoretical Investigations of 1 4 Chlorophenyl Thio Pentan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-((4-Chlorophenyl)thio)pentan-2-one, these calculations would reveal the distribution of electrons within the molecule, which is crucial for predicting its reactivity and properties.

Methods such as the Hartree-Fock (HF) and post-Hartree-Fock methods would be used to approximate the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity.

Detailed Research Findings would likely include:

Molecular Orbital Analysis: Visualization of HOMO and LUMO surfaces would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to have significant contributions from the sulfur atom and the chlorophenyl ring, while the LUMO would likely be centered on the carbonyl group.

Electron Density and Electrostatic Potential: Maps of electron density would show how electrons are distributed across the molecule. The molecular electrostatic potential (MEP) map would highlight electron-rich (negative potential, typically near the oxygen and sulfur atoms) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions.

Table 5.1: Representative Quantum Chemical Data for this compound (Note: The following values are illustrative, based on typical results for similar α-arylthioketones, and would require specific calculations for verification.)

ParameterMethodBasis SetCalculated Value
HOMO EnergyB3LYP6-311++G(d,p)-6.5 eV
LUMO EnergyB3LYP6-311++G(d,p)-1.2 eV
HOMO-LUMO GapB3LYP6-311++G(d,p)5.3 eV
Dipole MomentB3LYP6-311++G(d,p)2.8 D

Density Functional Theory (DFT) in Predicting Spectroscopic Parameters and Tautomerism

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for predicting various molecular properties.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict spectroscopic data. This allows for the theoretical validation of experimental findings from techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy.

Furthermore, DFT is an excellent tool for studying tautomerism. This compound can exist in keto-enol tautomeric forms. DFT calculations can determine the relative energies of the keto and enol forms, predicting which tautomer is more stable under different conditions (e.g., in the gas phase or in various solvents). The energy barriers for the interconversion between tautomers can also be calculated.

Detailed Research Findings would likely include:

Vibrational Frequencies: Calculated IR spectra would show characteristic peaks, such as the C=O stretching frequency for the ketone group and vibrations associated with the chlorophenyl ring. These theoretical spectra aid in the assignment of experimental IR bands.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm the molecular structure.

Tautomeric Stability: Energy calculations would likely show that the keto form of this compound is significantly more stable than its enol tautomer, which is typical for simple ketones.

Table 5.2: Predicted Spectroscopic and Tautomeric Data via DFT (Note: These values are representative and require specific DFT calculations for accuracy.)

ParameterPredicted ValueDescription
C=O Stretch Freq.~1715 cm⁻¹Characteristic infrared absorption of the ketone group.
¹³C NMR (C=O)~205 ppmPredicted chemical shift for the carbonyl carbon.
Relative Energy (Enol)+12 kcal/molEnergy of the enol tautomer relative to the more stable keto form.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed.

This analysis helps identify the rate-determining step and provides insights into the factors controlling the reaction's outcome and selectivity. For instance, the reaction of 4-chlorothiophenol (B41493) with 1-chloropentan-2-one (B1354079) to form the title compound could be modeled to understand its kinetics and thermodynamics.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are often performed on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations allow for the study of molecular motion and the influence of the environment over time.

An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with a solvent like water or an organic solvent, and then calculating the forces on each atom and how they move over nanoseconds or longer.

Detailed Research Findings would likely include:

Conformational Preferences: The flexible pentanone chain can adopt various conformations. MD simulations would reveal the most populated (lowest energy) conformations of the molecule in a given environment.

Solvent Effects: These simulations explicitly show how solvent molecules arrange themselves around the solute. This provides a microscopic view of solvation and its effect on the molecule's structure and dynamics. For example, the orientation of water molecules around the polar ketone group could be analyzed.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are used to predict how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme. If this compound were being investigated as a potential biologically active agent, molecular docking would be a critical first step.

The simulation attempts to fit the molecule into the binding site of a target protein, predicting the preferred binding pose and calculating a "docking score," which estimates the binding affinity. The specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the molecule and the protein's amino acid residues would be identified. For example, the chlorophenyl group could engage in hydrophobic interactions, while the ketone oxygen could act as a hydrogen bond acceptor.

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl Thio Pentan 2 One Derivatives and Analogues

Design and Synthesis of Chemically Modified Analogues

The exploration of the chemical space around 1-((4-Chlorophenyl)thio)pentan-2-one has been a key strategy in understanding its SAR. This has involved the synthesis of a diverse library of analogues with targeted modifications to its principal components: the chlorophenyl ring, the pentanone backbone, and the thioether linkage.

Modifications on the Chlorophenyl Ring (e.g., Halogenation, Alkylation, Electron-Withdrawing/Donating Groups)

Systematic alterations to the 4-chlorophenyl ring have demonstrated a significant impact on the biological activity of this class of compounds. The nature and position of substituents on this aromatic ring can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.

Research on related phenylthioether derivatives has shown that the introduction of different halogens, such as fluorine or bromine, in place of chlorine, can alter the lipophilicity and electronic nature of the ring, which in turn can affect cell membrane permeability and target binding affinity. For instance, studies on similar scaffolds have indicated that electron-withdrawing groups, like nitro or cyano groups, can enhance activity, potentially by increasing the electrophilicity of the molecule or by participating in specific hydrogen bonding interactions. Conversely, the introduction of electron-donating groups, such as alkyl or alkoxy moieties, can also modulate activity, suggesting a complex interplay of electronic and steric effects.

The following table summarizes the common modifications made to the chlorophenyl ring and their potential impact on activity, based on general principles observed in related compound series.

Modification TypeSubstituent ExampleRationale for Modification
Halogenation -F, -Br, -ITo modulate lipophilicity and electronic properties.
Alkylation -CH3, -C2H5To investigate steric effects and increase lipophilicity.
Electron-Withdrawing -NO2, -CN, -CF3To enhance electrophilicity and potential for hydrogen bonding.
Electron-Donating -OCH3, -OHTo alter electronic distribution and explore hydrogen bonding potential.

Variations in the Pentanone Backbone and Thioether Linkage

Modifications to the pentan-2-one chain and the thioether linkage are crucial for probing the spatial requirements and conformational flexibility needed for optimal biological activity. Alterations in the length of the alkyl chain, the position of the ketone, and the nature of the sulfur linkage have all been explored.

Furthermore, the thioether linkage itself can be a point of modification. Oxidation of the sulfur to a sulfoxide (B87167) or a sulfone introduces a polar, hydrogen-bond accepting group, which can lead to different binding interactions and, consequently, altered biological activity. The synthesis of such analogues allows for a deeper understanding of the role of the sulfur atom in the molecule's mechanism of action.

Correlating Structural Features with Biological Activities

To translate the synthetic efforts into a predictive understanding of SAR, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are employed. These approaches aim to build mathematical models that correlate the structural features of the analogues with their observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on analogous antibacterial and antifungal compounds have demonstrated the importance of various physicochemical descriptors in determining their biological efficacy. ijpsr.comnih.govmdpi.com While specific QSAR models for this compound are not extensively reported in publicly available literature, general principles from related thioether ketones can be inferred.

A typical QSAR model for such compounds might take the form of a linear or non-linear equation that relates biological activity (e.g., minimum inhibitory concentration, MIC) to a combination of descriptors. Key descriptors often include:

Hydrophobicity (logP): This descriptor is crucial for membrane permeability and reaching the target site.

Electronic Parameters (e.g., Hammett constants, partial atomic charges): These describe the electron-donating or -withdrawing nature of substituents and are important for electrostatic interactions with the target.

Steric Parameters (e.g., molar refractivity, Taft steric parameters): These account for the size and shape of the molecule and its substituents, which are critical for fitting into a binding site.

Topological Indices: These numerical descriptors of the molecular structure can capture information about branching and connectivity.

A hypothetical QSAR study on a series of this compound analogues might yield a model that highlights the positive correlation of activity with increased hydrophobicity and the presence of electron-withdrawing groups on the phenyl ring, while showing a negative correlation with excessive steric bulk.

Pharmacophore Development for Targeted Activity

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For a series of active this compound analogues, a pharmacophore model would typically consist of a set of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all arranged in a specific geometry.

Based on the structure of this compound and general knowledge of antifungal and antibacterial pharmacophores, a potential model could include:

An aromatic ring feature corresponding to the 4-chlorophenyl group.

A hydrophobic feature associated with the pentyl chain.

A hydrogen bond acceptor feature represented by the carbonyl oxygen.

A hydrophobic/acceptor feature associated with the thioether sulfur atom.

Such a model would serve as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity, thus guiding the design of novel and more potent analogues. nih.gov

Stereochemical Influences on Activity and Molecular Recognition

The presence of a stereocenter at the C2 position of the pentanone backbone in analogues where the substitution pattern allows for chirality introduces the possibility of stereoisomers. The three-dimensional arrangement of atoms is a critical factor in molecular recognition by biological macromolecules, such as enzymes and receptors. Therefore, the stereochemistry of this compound derivatives can have a profound impact on their biological activity.

The synthesis of enantiomerically pure or enriched compounds is essential to evaluate the activity of individual stereoisomers. researchgate.netresearchgate.netnih.govacs.org It is often observed that one enantiomer is significantly more active than the other (eutomer vs. distomer), a phenomenon known as eudismic ratio. This difference in activity arises from the differential fit of the enantiomers into a chiral binding site of the biological target.

For instance, in related chiral keto-sulfides, the absolute configuration at the carbon atom adjacent to the carbonyl group can dictate the orientation of the side chains, leading to favorable or unfavorable interactions within the binding pocket. Molecular modeling and docking studies can be used to rationalize the observed differences in activity between enantiomers by visualizing their binding modes at the atomic level. The stereoselective synthesis and biological evaluation of chiral analogues of this compound are therefore crucial steps in elucidating a complete SAR profile and for the development of highly potent and selective therapeutic agents.

Biological Activity Profiles: in Vitro Investigations of 1 4 Chlorophenyl Thio Pentan 2 One and Its Analogues

Antimicrobial and Antibacterial Efficacy Studies (in vitro)

While direct data on 1-((4-Chlorophenyl)thio)pentan-2-one is unavailable, research on analogous β-arylmercapto ketones and other organosulfur compounds suggests potential antibacterial properties. frontiersin.org The core structure, featuring a ketone and a thioether linkage to a chlorinated phenyl ring, is present in various compounds investigated for antimicrobial activity.

Spectrum of Activity Against Bacterial Strains

Studies on synthetic organosulfur compounds, such as those derived from garlic, have demonstrated a broad spectrum of activity. frontiersin.org These compounds, which share the presence of sulfur, are active against a wide range of bacteria, including multi-drug resistant (MDR) strains. frontiersin.org For instance, diallyl trisulfide (DATS) and diallyl tetrasulfide (DATTS) have shown effectiveness against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). frontiersin.org Their activity is often comparable to standard antibiotics. frontiersin.org Similar activity has been reported against clinical isolates of Pseudomonas aeruginosa and Klebsiella pneumoniae. frontiersin.org

Fluorinated analogs of chloramphenicol (B1208) and thiamphenicol (B1682257), which also contain a substituted phenyl ring, have shown considerable in vitro activity against a broad spectrum of chloramphenicol-thiamphenicol-resistant gram-negative bacteria. nih.gov This includes strains of Shigella dysenteriae, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. For analogues of this compound, MIC values have been determined against various bacterial strains.

For example, a series of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives, which are also β-thia-substituted ketones, were evaluated for their antibacterial activities. While specific values for a direct analogue are not provided, the study indicates that such compounds demonstrate significant activity against several microorganisms, with the exception of E. coli. nih.gov

In a study of fluorinated chloramphenicol and thiamphenicol analogs, all tested compounds had MICs of ≤10 µg/mL for 18 chloramphenicol-thiamphenicol-resistant strains of Shigella dysenteriae and 21 strains of resistant Salmonella typhi. nih.gov One of the most active compounds, Sch 25298, had an MIC of 0.5 µg/mL for all strains of ampicillin-resistant Haemophilus influenzae. nih.gov

The table below summarizes the MIC values for some analogous compounds against selected bacterial strains.

Compound/AnalogueBacterial StrainMIC (µg/mL)
Fluorinated Chloramphenicol/Thiamphenicol AnaloguesShigella dysenteriae (resistant)≤10
Fluorinated Chloramphenicol/Thiamphenicol AnaloguesSalmonella typhi (resistant)≤10
Sch 25298Haemophilus influenzae (ampicillin-resistant)0.5

Antifungal Potential Evaluations (in vitro)

The antifungal potential of compounds structurally related to this compound has been explored. For instance, a library of aminothioxanthones was evaluated for in vitro antifungal activity against a range of clinically relevant pathogenic fungi. nih.gov While not direct analogues, thioxanthones are sulfur-containing aromatic compounds. Certain compounds from this library exhibited inhibitory and broad-spectrum antifungal effects against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov

One active aminothioxanthone was particularly effective against Cryptococcus neoformans, Scedosporium spp., Lichtheimia spp., Mucor spp., and various dermatophytes, with MIC values leading to a fungicidal effect ranging from 8–32 μg/mL. nih.gov

Antiviral Activities (in vitro)

Research into the antiviral properties of related heterocyclic compounds provides some indication of potential activity.

Efficacy Against Plant Viruses (e.g., TMV, CMV)

A series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives were synthesized and screened for their anti-Tobacco Mosaic Virus (TMV) activities. nih.gov The presence of the 4-chlorophenyl group is a key structural similarity. The bioassay tests revealed that some of these compounds possessed a certain degree of antiviral activity against TMV. nih.gov For example, compounds designated as 7b and 7i exhibited approximately 50% TMV inhibition, which was in the same range as the commercial antifungal agent ningnanmycin. nih.gov

Antiparasitic Efficacy (in vitro)

Significant findings on the antiparasitic activity of compounds structurally very similar to this compound have been reported. Specifically, thiosemicarbazones derived from 4-chlorophenylthioacetone, which shares the same core structure, have been investigated as potent antitrypanosomal drug candidates. nih.gov

A study on [(E)-2-(1-(4-chlorophenylthio)propan-2-ylidene)-hydrazinecarbothioamides], designated as C1 and C3, investigated their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These compounds acted directly on the trypomastigote form of the parasite, killing them more rapidly than the reference drug Benznidazole, and inhibited the proliferation of T. cruzi at various stages of its intracellular cycle. nih.gov

Furthermore, a broader series of arylideneketones and thiazolidenehydrazines were evaluated against Trypanosoma cruzi and Leishmania spp. nih.gov Ten arylideneketones showed good activity against these parasites, with IC50 values ranging from 90 nM to 25 µM. nih.gov Organosulfur compounds found in garlic have also demonstrated promising results in treating leishmaniasis in vitro. researchgate.net

The table below presents the in vitro antiparasitic activity of some analogous compounds.

Compound/AnalogueParasiteActivity MetricValue
[(E)-2-(1-(4-chlorophenylthio)propan-2-ylidene)-hydrazinecarbothioamides] (C1, C3)Trypanosoma cruzi-Active, killed parasites faster than Benznidazole
Arylideneketones (various)Trypanosoma cruzi, Leishmania spp.IC5090 nM – 25 µM
1,3,4-ThiadiazolesToxoplasma gondiiIC504.70 µg/mL (for compound 12b)

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the in vitro biological activity of the specific compound this compound against the targets outlined in the request.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the specified outline concerning its activity against protozoan parasites, its enzyme inhibition profile, or its molecular interactions. The requested data on Leishmania amazonensis, Trypanosoma cruzi, Falcipain-2, Monoacylglycerol Lipase, and related biochemical and molecular studies for this particular compound are absent from the available search results.

Emerging Research Areas and Future Perspectives for 1 4 Chlorophenyl Thio Pentan 2 One

Development of Novel and Efficient Synthetic Protocols

The synthesis of α-arylthio ketones is a topic of ongoing interest in organic chemistry. While traditional methods for the synthesis of 1-((4-Chlorophenyl)thio)pentan-2-one exist, emerging research is focused on developing more efficient, selective, and environmentally benign protocols. A promising approach involves the selective formation of C–S bonds using 1,3-dicarbonyl compounds, followed by a C–C bond cleavage, which offers a versatile and less expensive route to α-thiocarbonyl compounds. nih.gov

Recent advancements have highlighted methods such as the reaction of β-keto esters with sodium S-organyl sulfurothioates under basic conditions to selectively prepare α-organylthio esters and ketones. nih.gov Future research could adapt these methodologies for the large-scale and cost-effective production of this compound. Furthermore, the development of continuous-flow synthesis methods, which have been successfully applied to arylthio-cyclopropyl carbonyl compounds, could offer a scalable and efficient manufacturing process. nih.gov The use of organocatalysis in the synthesis of related sulfur-containing heterocycles also points towards metal-free strategies that could be explored for the synthesis of this compound. researchgate.net

Synthetic ApproachPotential AdvantagesRelevant Research Areas
C–S bond formation via C–C cleavage of 1,3-dicarbonylsCost-effective, versatileOrganocatalysis, Green Chemistry nih.gov
Reaction of β-keto esters with Bunte saltsHigh selectivity, good yieldsProcess Chemistry, Scale-up Synthesis nih.gov
Continuous-flow synthesisScalability, efficiency, safetyFlow Chemistry, Process Intensification nih.gov
Metal-free catalytic strategiesReduced environmental impact, lower costOrganocatalysis, Sustainable Chemistry researchgate.netorganic-chemistry.org

Application of Advanced Spectroscopic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its chemical properties and potential biological activity. While standard spectroscopic techniques provide basic structural confirmation, advanced methods can offer deeper insights. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be instrumental in unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule. numberanalytics.comresearchgate.netwikipedia.org

High-resolution mass spectrometry (HRMS) is another powerful tool for confirming the elemental composition with high accuracy. numberanalytics.com In the future, the application of these advanced spectroscopic techniques will be essential for the detailed characterization of this compound and its potential derivatives, providing a solid foundation for further research into its reactivity and interactions with biological systems. jchps.comresearchgate.net

Spectroscopic TechniqueInformation ProvidedFuture Applications
2D NMR (COSY, HSQC, HMBC)Detailed atomic connectivity, structural confirmationElucidation of complex derivatives, conformational analysis researchgate.netwikipedia.orgnih.gov
High-Resolution Mass Spectrometry (HRMS)Exact molecular formula, fragmentation patternsMetabolite identification, reaction monitoring numberanalytics.com
X-ray CrystallographyThree-dimensional molecular structure, stereochemistryUnderstanding solid-state packing, structure-activity relationships

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. axxam.comnih.gov For this compound, these computational tools can be leveraged to accelerate research and development. AI/ML algorithms can be trained on large datasets of existing compounds with known properties to predict the potential biological activities of new molecules. nih.govmednexus.org

In the context of this compound, machine learning models could be developed to predict its bioactivity against various targets, as well as its pharmacokinetic properties. rsc.orgbio-itworld.comnih.gov Furthermore, generative AI can be employed to design novel derivatives with potentially enhanced activity or improved properties. axxam.com This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods in the lab. drughunter.com

AI/ML ApplicationPotential ImpactKey Technologies
Bioactivity PredictionPrioritization of compounds for synthesis and testingQuantitative Structure-Activity Relationship (QSAR), Deep Learning nih.govnih.gov
De Novo Drug DesignGeneration of novel derivatives with desired propertiesGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) axxam.com
ADMET PredictionEarly assessment of drug-likenessMachine Learning models, Cheminformatics nih.gov

Exploration of New Biological Targets and Mechanisms of Action in vitro

The 4-chlorophenyl moiety is present in a number of biologically active compounds, suggesting that this compound could also exhibit interesting pharmacological properties. Future in vitro studies should aim to explore a wide range of potential biological targets. For instance, compounds containing the N-(4-chlorophenyl) group have been investigated as kinase inhibitors, a class of enzymes frequently targeted in cancer therapy. nih.govdundee.ac.uk

Therefore, screening this compound against a panel of kinases could be a fruitful area of research. Additionally, given the role of sulfur-containing compounds in modulating oxidative stress, investigating its effects on pathways related to reactive oxygen species (ROS) could be another promising avenue. mdpi.com The exploration of its potential antimicrobial or antiparasitic activities, as seen in other thioether-containing molecules, is also warranted.

Potential Biological Target ClassRationaleExample Research Direction
Protein KinasesPresence of the 4-chlorophenyl group found in known kinase inhibitors nih.govdundee.ac.ukIn vitro kinase inhibition assays
Enzymes involved in Oxidative StressThioether moiety can be susceptible to oxidation mdpi.comCellular assays for ROS modulation
Microbial EnzymesThioether compounds can exhibit antimicrobial propertiesMinimum Inhibitory Concentration (MIC) assays against various pathogens
Parasitic TargetsSulfur-containing compounds have shown antiparasitic activityIn vitro screening against parasites like Plasmodium falciparum

Potential for Derivative Development in Specific Research Disciplines

The versatile chemical structure of this compound makes it an attractive scaffold for the development of derivatives with applications in diverse fields such as chemical biology and material science.

In chemical biology , the ketone functionality can be modified to introduce fluorescent tags or biotin (B1667282) labels, creating chemical probes to study biological processes. The thioether linkage, being responsive to reactive oxygen species, could be incorporated into probes for detecting oxidative stress in living cells. mdpi.com

In material science , thioether-containing molecules are being explored for the development of novel polymers and metal-organic frameworks (MOFs). rsc.orgcityu.edu.hknih.gov The properties of these materials, such as their responsiveness to stimuli or their ability to coordinate with metal ions, can be tuned by modifying the organic linker. Derivatives of this compound could serve as building blocks for such functional materials, with potential applications in sensing, catalysis, or drug delivery. cityu.edu.hk

Research DisciplinePotential Application of DerivativesKey Structural Feature to Exploit
Chemical BiologyFluorescent probes for cellular imagingKetone functionality for bioconjugation
Chemical BiologySensors for reactive oxygen speciesROS-responsive thioether linkage mdpi.com
Material ScienceBuilding blocks for functional polymersPolymerizable groups can be introduced
Material ScienceLinkers for Metal-Organic Frameworks (MOFs)Carboxylate or other coordinating groups can be added to the phenyl ring cityu.edu.hknih.gov

Q & A

Q. What are the established synthetic routes for 1-((4-Chlorophenyl)thio)pentan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-chlorothiophenol and a ketone precursor (e.g., 2-bromopentan-2-one) under basic conditions. Key steps include:

Thioether formation : React 4-chlorothiophenol with the α-bromoketone in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 60–80°C for 6–12 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of thiophenol to bromoketone) and inert atmosphere to prevent oxidation of the thiol group. Pilot studies using analogous compounds (e.g., 1-((3,4-dichlorophenyl)thio)pentan-2-one) show 65–80% yields under similar conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • Single-crystal X-ray diffraction provides definitive bond-length and torsion-angle data (e.g., C–S bond length ~1.78 Å, consistent with thioethers) .
  • NMR spectroscopy :
  • ¹H NMR : δ 2.45–2.55 (pentan-2-one methylene protons), δ 7.35–7.50 (aromatic protons) .
  • ¹³C NMR : Carbonyl signal at δ 205–210 ppm, aromatic carbons at δ 125–135 ppm .
  • Purity assessment :
  • HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
  • HRMS (ESI+) for exact mass validation (calculated for C₁₁H₁₃ClOS: 228.0378) .

Q. What physicochemical properties of this compound are relevant to its stability in experimental settings?

  • Methodological Answer :
  • Lipophilicity : LogP ~2.8 (calculated via ChemDraw), suggesting moderate solubility in organic solvents (e.g., DMSO, chloroform).
  • Thermal stability : Decomposes above 200°C (DSC/TGA data from analogs) .
  • Light sensitivity : Thioether bonds are prone to oxidation; store in amber vials under N₂ at –20°C .

Q. What biological activities have been hypothesized for structurally similar compounds?

  • Methodological Answer : Analogous chlorophenyl-thioether ketones (e.g., triazolothiadiazine derivatives) exhibit:
  • Anticancer activity : IC₅₀ values of 4–12 µM against HeLa cells via tubulin inhibition .
  • Antimicrobial effects : MIC of 8–32 µg/mL against S. aureus due to membrane disruption .
    Researchers should validate these hypotheses via:
  • Cytotoxicity assays (MTT/WST-1).
  • Enzyme inhibition screens (e.g., COX-2, acetylcholinesterase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thioether-containing ketones?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from:

Compound purity : Impurities >5% skew results; validate via HPLC and elemental analysis .

Assay conditions : Standardize cell lines, serum content, and incubation times .

Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate electronic effects on activity .
Example: Replace the 4-chlorophenyl group with a 4-fluorophenyl moiety to assess halogen-dependent SAR .

Q. What strategies optimize the regioselectivity of thioether formation in analogs of this compound?

  • Methodological Answer : To avoid byproducts (e.g., disulfides or over-alkylation):
  • Base selection : Use weaker bases (e.g., NaHCO₃) instead of KOH to minimize nucleophilic competition.
  • Solvent effects : Higher yields in DMF vs. THF due to better solubility of arylthiols.
  • Temperature control : Maintain 60°C to balance reaction rate and selectivity .
    Computational modeling (DFT studies) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to screen against targets (e.g., EGFR kinase PDB: 1M17). Focus on:
  • Hydrophobic interactions : Chlorophenyl and pentan-2-one moieties in active-site pockets.
  • Hydrogen bonding : Ketone oxygen with catalytic lysine residues .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (Cl, CF₃) enhance binding affinity .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In vitro assays :

Microsomal stability : Incubate with rat liver microsomes (RLM); monitor parent compound depletion via LC-MS over 60 minutes.

CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates.

  • Metabolite identification :
  • HRMS/MS to detect oxidative metabolites (e.g., sulfoxide formation at m/z 244.0323) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.